molecular formula C9H8Cl2O4 B145555 3,5-Dichloro-2,6-dimethoxybenzoic acid CAS No. 73219-91-7

3,5-Dichloro-2,6-dimethoxybenzoic acid

Cat. No. B145555
CAS RN: 73219-91-7
M. Wt: 251.06 g/mol
InChI Key: JPIAALCEQSLBKF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethoxybenzoic acid is a chemically synthesized compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 3,5-dihydroxybenzoic acid and its derivatives have been investigated for their chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds closely related to 3,5-Dichloro-2,6-dimethoxybenzoic acid has been described in the literature. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a compound with a similar substitution pattern, was achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . This synthesis route could potentially be adapted for the synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid by modifying the starting materials and reaction conditions to introduce the methoxy groups at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dichloro-2,6-dimethoxybenzoic acid has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was determined, revealing the presence of π-π stacking and short intermolecular interactions within the crystal structure . These structural insights are valuable for understanding the physical properties and reactivity of 3,5-Dichloro-2,6-dimethoxybenzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is often studied in the context of their potential for forming supramolecular assemblies and participating in hydrogen bonding interactions. For example, 3,5-dihydroxybenzoic acid and its bromo derivative were shown to form molecular adducts with N-donor compounds through hydrogen bonding, highlighting the importance of functional groups in dictating the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the presence of substituents on the aromatic ring. A study on a new polymorph of 2,6-dimethoxybenzoic acid revealed that the bulky methoxy substituents can cause the carboxy group to twist away from the plane of the benzene ring, affecting the molecule's hydrogen bonding capabilities . Similarly, the presence of chloro and methoxy groups in 3,5-Dichloro-2,6-dimethoxybenzoic acid would be expected to influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization in Organic Compounds : The synthesis of related compounds like 3,5-dimethoxyphthalic anhydride involves multiple reactions starting from methyl 3,5-dimethoxybenzoate. These compounds are used in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

Solubility and Phase Equilibrium

  • Solubility in Various Solvents : Research on the solubility of 3,5-dimethoxybenzoic acid in different solvents highlights its varying solubility, providing insights into solvent-solute interactions and their relevance in industrial separation and purification processes (Feng et al., 2021).

Structural Properties

  • Hydrogen-Bonded Cyclic Dimers : 3,5-Dimethoxybenzoic acid forms hydrogen-bonded cyclic dimers, which is significant in understanding its molecular structure and interactions (Lynch et al., 1994).

Polymorphic Control

  • Controlling Polymorphic Outcome in Crystallization : Studies on dimethoxybenzoic acids like 2,6-dimethoxybenzoic acid reveal the use of additives to control polymorphic outcomes in crystallization, crucial for pharmaceutical and material sciences (Semjonova & Be̅rziņš, 2022).

Chemical Synthesis

  • Role in Synthesizing Medicinal Intermediates : 3,5-Dimethoxybenzoic acid is used in synthesizing intermediates for medicines, such as HIV restrainers (Zhang et al., 2007).

Safety And Hazards

This compound may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it. If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

3,5-dichloro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAALCEQSLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379198
Record name 3,5-dichloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,6-dimethoxybenzoic acid

CAS RN

73219-91-7
Record name 3,5-dichloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 20 ml (0.25 mol) of sulphuryl chloride in 50 ml of chloroform is added dropwise to a solution of 15.0 g (0.08 mol) 2,6-dimethoxybenzoic acid in 100 ml of chloroform. The solution is left over night at room temperature and is then refluxed for 0.5 h. The solvent is evaporated and the residue recrystallized twice from light petroleum. Yield: 17.0 g, m.p. 98°-100° C. (first recrystallization). Yield: 12.0 g, m.p. 102°-103° C. (second recrystallization).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
X Fei, BH Mock, TR DeGrado, JQ Wang… - Synthetic …, 2004 - Taylor & Francis
An improved synthesis of [ 11 C]raclopride is reported. The precursor desmethyl‐raclopride was synthesized from 3,5‐dichloro‐2,6‐dimethoxybenzoic acid and (S)‐(−)‐2‐aminoethyl‐1‐…
Number of citations: 44 www.tandfonline.com
E Ehrin, L Gawell, T Högberg… - Journal of Labelled …, 1987 - Wiley Online Library
Radioactive labelled raclopride and its (R)‐isomer were prepared by O‐alkylation of the corresponding phenols with labelled methyl iodide. The syntheses of the two phenolic …
JA Elix, KL Gaul, H Jiang - Australian Journal of Chemistry, 1993 - CSIRO Publishing
The total synthesis of the xanthones 5,7-dichloro-8-hydroxy-2-methoxy-1,3-dimethyl-9H-xanthen-9-one(10),5,7-dichloro-2,8-dihydroxy-1,3-dimethyl-9H-xanthen-9-one(11),2-dechloro-8-…
Number of citations: 26 www.publish.csiro.au
N Maraš, M Kočevar - Monatshefte für Chemie-Chemical Monthly, 2015 - Springer
Tertiary amines and their salts in dichloromethane were found to induce a strong para regioselectivity in the chlorination of anisole as the model substrate with trichloroisocyanuric acid (…
Number of citations: 5 link.springer.com
O Langer, K Någren, F Dolle… - Journal of Labelled …, 1999 - Wiley Online Library
Desmethyl‐raclopride was synthesized via a straightforward, three‐step synthetic approach and used for the preparation of [ 11 C]raclopride from [ 11 C]methyl triflate. Conditions for the …
DO Kiesewetter, T Brücke, RD Finn - … Part A. Applied Radiation and Isotopes, 1989 - Elsevier
The radiochemical synthesis of [ 18 F]Fluororaclopride (S-3,5-dichloro-6-methoxy-N-(1-(2-[ 18 F]fluoro-ethyl)-2-pyrrolidinylmethyl)salicylamide) is accomplished via a two step synthesis. …
Number of citations: 39 www.sciencedirect.com
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
A new series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives bearing five-to seven-membered heteroalicyclic rings in the amine moiety was synthesized and evaluated for serotonin…
Number of citations: 19 www.jstage.jst.go.jp
Y Wang - 1991 - search.proquest.com
Part I. The first part of this dissertation details the development of a series of new chiral peroxy acids for the asymmetric epoxidation of nonfunctionalized olefins. The results of the …
Number of citations: 0 search.proquest.com
L Gawell, P Strong, T Högbergt - Acta Chemica Scandinavica, 1992 - actachemscand.org
ОСН3 CjHs CjH6 raclopride (6) Fig. 2. Raclopride and its major human metabolite. 10 mie form as an oil. 13 Hydrogénation of the azide 9 over palladium-on-carbon gave the amine 10, …
Number of citations: 4 actachemscand.org
C Halldin, T Suhara, L Farde, G Sedvall - Chemists' Views of Imaging …, 1995 - Springer
The preparation and PET-examination of radiolabeled stereoisomers following administration iv are discussed as an approach for radioligand development. Stereospecificity has been …
Number of citations: 4 link.springer.com

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